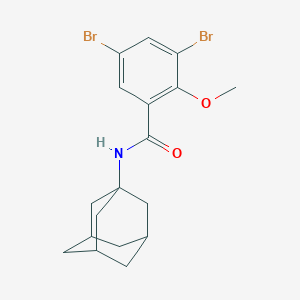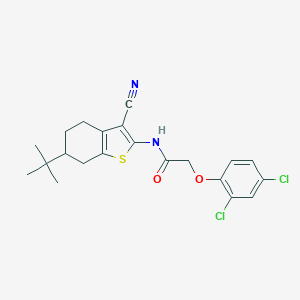![molecular formula C26H25ClF3N3O5S2 B301822 2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B301822.png)
2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide, also known as CP-690,550, is a small molecule drug used in scientific research. It was discovered by Pfizer in 2003 and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. By reducing inflammation, 2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide can alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects
2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has been shown to reduce inflammation and prevent the progression of autoimmune diseases in animal models and clinical trials. It can also modulate the immune response by affecting the differentiation and function of immune cells such as T cells, B cells, and dendritic cells. However, 2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide can also have off-target effects on other signaling pathways and may cause adverse effects such as infections, malignancies, and thrombocytopenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide is a useful tool for studying the role of JAKs in various biological processes and diseases. It can be used in vitro to study the effects of JAK inhibition on cell signaling and gene expression. It can also be used in vivo to study the effects of JAK inhibition on animal models of autoimmune diseases. However, 2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has limitations in terms of its specificity and selectivity for JAKs and may have off-target effects on other kinases and signaling pathways.
Direcciones Futuras
2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has opened up new avenues for the treatment of autoimmune diseases and has led to the development of other JAK inhibitors such as tofacitinib and baricitinib. Future research could focus on improving the specificity and selectivity of JAK inhibitors, identifying biomarkers for patient selection and monitoring, and exploring the potential of JAK inhibitors in other diseases such as cancer and infectious diseases. Additionally, the development of new synthetic methods and analogs of 2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide could lead to improved potency, efficacy, and safety profiles.
Métodos De Síntesis
The synthesis of 2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide involves several steps starting from commercially available starting materials. The key step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with phenylsulfonyl chloride to form 2-chloro(phenylsulfonyl)-5-(trifluoromethyl)aniline. This intermediate is then reacted with N-(4-aminophenyl)piperazine to form the final product, 2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, 2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide can reduce inflammation and prevent the progression of autoimmune diseases.
Propiedades
Nombre del producto |
2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C26H25ClF3N3O5S2 |
Peso molecular |
616.1 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C26H25ClF3N3O5S2/c27-23-14-9-19(26(28,29)30)17-24(23)33(40(37,38)21-7-3-1-4-8-21)18-25(34)31-20-10-12-22(13-11-20)39(35,36)32-15-5-2-6-16-32/h1,3-4,7-14,17H,2,5-6,15-16,18H2,(H,31,34) |
Clave InChI |
FZBSQPFVZZNGNI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4 |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B301744.png)
![4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301747.png)
![5-(2,5-dimethoxyphenyl)-N,N-diethyl-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301748.png)

![isopropyl 2-(4-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301754.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301755.png)
![7-(2,3-dimethoxyphenyl)-10-[(1-ethyl-1H-indol-3-yl)methylene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B301757.png)

![(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-2-(phenylimino)-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B301760.png)

![Ethyl 4-{[3-ethyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301762.png)
![Ethyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301763.png)